molecular formula C13H19NO4 B14767907 3-Hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide

3-Hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide

Cat. No.: B14767907
M. Wt: 253.29 g/mol
InChI Key: CEUMBUJZLWQALC-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide is an organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including hydroxyl, methoxy, and methyl groups. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Amide Bond: Reacting an appropriate carboxylic acid derivative with a methylamine derivative under suitable conditions.

    Hydroxylation: Introducing the hydroxyl group through oxidation reactions.

    Methoxylation: Adding methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or metabolic pathways.

    Medicine: Investigating its pharmacological properties or as a lead compound in drug development.

    Industry: Possible applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide: Lacks the methyl group on the aromatic ring.

    3-Hydroxy-N-methoxy-3-(4-methylphenyl)-N-methylpropanamide: Lacks the methoxy group on the aromatic ring.

Uniqueness

The presence of both methoxy and methyl groups on the aromatic ring, along with the hydroxyl group, makes 3-Hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide unique. These functional groups can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

3-hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide

InChI

InChI=1S/C13H19NO4/c1-9-5-6-10(7-12(9)17-3)11(15)8-13(16)14(2)18-4/h5-7,11,15H,8H2,1-4H3

InChI Key

CEUMBUJZLWQALC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)N(C)OC)O)OC

Origin of Product

United States

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